Product packaging for (2R)-2-ethyl-1-methylpiperazine(Cat. No.:CAS No. 1033710-87-0)

(2R)-2-ethyl-1-methylpiperazine

Cat. No.: B3204313
CAS No.: 1033710-87-0
M. Wt: 128.22
InChI Key: AWZLXVAPLHUDSY-SSDOTTSWSA-N
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Description

(2R)-2-ethyl-1-methylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B3204313 (2R)-2-ethyl-1-methylpiperazine CAS No. 1033710-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-ethyl-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-6-8-4-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZLXVAPLHUDSY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations and Control in 2r 2 Ethyl 1 Methylpiperazine Synthesis

Enantiomeric Excess and Diastereomeric Ratio Determination Methodologies

The accurate determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) is fundamental in the synthesis of stereochemically pure (2R)-2-ethyl-1-methylpiperazine. Various chromatographic techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC stands as a primary and versatile tool for the separation and quantification of enantiomers. uma.esheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation. The determination of enantiomeric excess is generally achieved using nonspecific detectors like UV or fluorescence. uma.esheraldopenaccess.us

In the context of piperazine (B1678402) derivatives, the choice of the CSP is crucial for achieving optimal separation. While specific HPLC methods for this compound are not extensively detailed in the provided results, the general principles of chiral HPLC are applicable. The methodology involves dissolving the sample in a suitable solvent and injecting it into the HPLC system equipped with a chiral column. The peak areas corresponding to the (2R) and (2S) enantiomers are then used to calculate the enantiomeric excess using the formula:

e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100

where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively. nih.gov It is also possible to determine enantiomeric excess without pure enantiomer standards by using chiral HPLC coupled with chiroptical detectors like circular dichroism (CD). uma.es

Table 1: Chiral HPLC Parameters for Enantiomeric Purity Analysis (Illustrative)

ParameterValue
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseHexane/Isopropanol with a chiral modifier
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Column Temperature25 °C

This table is illustrative and specific conditions would need to be optimized for this compound.

Gas Chromatography (GC) for Enantiomeric Purity

Gas chromatography is another powerful technique for determining the enantiomeric purity of volatile compounds like this compound. nih.gov Enantiomeric separation by GC can be achieved directly on a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column. mdpi.com

For piperazine derivatives, a GC method for the quantitative determination of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) has been developed using a DB-17 column. researchgate.nettsijournals.com While this method doesn't specifically address the enantiomers of 2-ethyl-1-methylpiperazine (B1291341), it highlights the suitability of GC for analyzing related structures. A study on psychoactive substances utilized (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride as a chiral derivatizing agent for GC-MS analysis of amphetamine-type substances and piperazine derivatives. mdpi.com This approach could be adapted for this compound. The resulting diastereomers would exhibit different retention times, allowing for the quantification of each enantiomer. The use of a mass spectrometer (MS) as a detector provides additional structural information and enhances sensitivity. mdpi.com

The enantiomeric excess of chiral reagents is crucial as it directly impacts the selectivity of the reaction and the purity of the product. nih.gov A study evaluating 84 chiral compounds found that a GC approach using a Chiraldex GTA chiral stationary phase was highly effective for analyzing chiral amines and alcohols. nih.gov

Absolute Configuration Assignment Techniques

The unambiguous determination of the absolute configuration of a chiral molecule is paramount. For this compound, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents are the definitive methods.

X-ray Diffraction Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. ed.ac.uk The absolute structure of a molecule is defined by the spatial arrangement of its atoms, and for a chiral molecule, this corresponds to its absolute configuration. ed.ac.uk

The Flack parameter is a critical value in determining the absolute structure. A value close to 0 indicates that the assigned configuration is correct, while a value near 1 suggests the configuration should be inverted. nih.goved.ac.uk The absolute structures of R-(−)-2-methylpiperazine and S-(+)-2-methylpiperazine have been successfully determined using this method, confirming the a priori knowledge of their configurations. researchgate.net This was achieved by analyzing the neutral methylpiperazines and their dibromide salts, demonstrating the capability of the technique even for light-atom structures. researchgate.net For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is obtained, diffraction data is collected and the structure is solved and refined to determine the precise arrangement of the ethyl and methyl groups on the piperazine ring, thus confirming the (2R) configuration. The X-ray structures of several complex molecules containing a piperazine ring have been determined, showcasing the chair conformation of the ring. nih.govresearchgate.netmdpi.com

Chiral Derivatizing Agents in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful solution-state method for assigning absolute configuration. nih.govfrontiersin.org The chiral amine this compound can be reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers will exhibit distinct chemical shifts in the NMR spectrum. nih.gov

The choice of CDA is crucial. Agents like α-fluorinated phenylacetic phenylselenoester (FPP) have been used to determine the absolute configuration of chiral primary amines. frontiersin.org By reacting the amine with both enantiomers of the CDA, two sets of diastereomers are formed. Comparing the experimental chemical shift differences with those calculated using Density Functional Theory (DFT) allows for a reliable assignment of the absolute configuration. frontiersin.org Another approach involves using a single enantiomer of a CDA and comparing the NMR spectra of the resulting diastereomers. The spatial arrangement of the substituents in the diastereomers leads to different shielding and deshielding effects, particularly in ¹H and ¹⁹F NMR, which can be correlated to the absolute configuration. scholaris.camdpi.com

Table 2: Comparison of Absolute Configuration Determination Methods

MethodPrincipleAdvantagesLimitations
X-ray Crystallography Anomalous dispersion of X-rays by a single crystal. ed.ac.ukProvides unambiguous 3D structure and absolute configuration. nih.govRequires a suitable single crystal, which can be difficult to obtain.
NMR with CDAs Formation of diastereomers with distinct NMR spectra. nih.govApplicable in solution, does not require crystallization. frontiersin.orgRequires a suitable chiral derivatizing agent; may require computational support for unambiguous assignment. frontiersin.org

Conformational Analysis and Stereoelectronic Effects in the Piperazine Ring

The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net In this compound, the substituents on the ring will influence its conformational preference. The ethyl group at the C2 position and the methyl group at the N1 position will preferentially occupy equatorial positions to reduce 1,3-diaxial interactions.

Mechanistic Elucidation and Reaction Pathway Studies of 2r 2 Ethyl 1 Methylpiperazine Transformations

Detailed Reaction Mechanisms of Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is a cornerstone of synthesizing (2R)-2-ethyl-1-methylpiperazine. A common and effective method for constructing the piperazine nucleus is through intramolecular cyclization. One established pathway involves a reductive amination process.

A plausible synthetic route starts with a chiral precursor, such as an amino acid derivative, to install the desired stereochemistry at the C2 position. The synthesis can be initiated by the introduction of an ethoxycarbonylmethyl group onto a primary amine. This is often achieved through reductive amination using a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) with ethyl glyoxylate. clockss.org

Following this, a two-step sequence can lead to the formation of the heterocyclic ring. This involves the debenzylation of a nitrogen atom, typically through hydrogenolysis with a palladium on carbon (Pd/C) catalyst in the presence of an acid like hydrochloric acid (HCl). This is followed by an intramolecular amidation, which can be catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH), to yield the piperazine ring. clockss.org

Alternative approaches to piperazine synthesis include palladium-catalyzed cyclization reactions that couple a propargyl unit with a diamine component, offering high regiochemical and stereochemical control. organic-chemistry.org Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes also provides a pathway to 2-substituted piperazines under mild conditions. organic-chemistry.org

A general representation of the intramolecular cyclization is depicted below:

Scheme 1: General Intramolecular Cyclization for Piperazine Ring Formation

Generated code

In this generalized scheme, a protected diamine precursor undergoes cyclization to form the piperazine ring.

Role of Catalysts and Ligands in Promoting Stereoselectivity

Achieving the desired (R) configuration at the C2 position of 2-ethyl-1-methylpiperazine (B1291341) necessitates stereoselective synthesis. The choice of catalysts and ligands is paramount in controlling the stereochemical outcome of the reaction.

In syntheses involving hydrogenation or reductive amination, chiral ligands can be employed to induce asymmetry. For instance, transition metal catalysts, such as those based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DIPAMP) are known to be effective in asymmetric hydrogenations.

Palladium-based catalysts are also frequently used. organic-chemistry.org For example, a base-free Pd(DMSO)₂(TFA)₂ catalyst has been shown to enable the synthesis of six-membered nitrogen heterocycles through a Wacker-type aerobic oxidative cyclization. organic-chemistry.org The specific ligands coordinated to the palladium center can influence the stereoselectivity of the cyclization process.

The following table summarizes various catalytic systems and their roles in promoting stereoselective piperazine synthesis.

Catalyst SystemLigandReaction TypeRole in StereoselectivityReference
Pd/C, HCl-Hydrogenolysis/Intramolecular AmidationFacilitates deprotection and subsequent cyclization. Stereocenter is pre-installed. clockss.org
Rhodium-basedChiral Phosphines (e.g., BINAP)Asymmetric HydrogenationInduces enantioselectivity in the formation of the chiral center.General Knowledge
Ruthenium-based(pyridyl)phosphineDiol-Diamine CouplingCatalyzes the formation of the piperazine ring from diol and diamine precursors. organic-chemistry.org
Palladium(II)DMSO, TFAAerobic Oxidative CyclizationEnables cyclization of alkenes to form the heterocyclic ring. organic-chemistry.org
Iridium-based complexdtbpyVisible-light-promoted annulationCatalyzes the formation of the piperazine ring under mild photoredox conditions. organic-chemistry.org

Investigation of Side Reactions and Competing Pathways

The synthesis of this compound can be accompanied by several side reactions and competing pathways that may reduce the yield and purity of the desired product.

One common side reaction is over-alkylation. In reactions involving the alkylation of the piperazine nitrogen atoms, it is possible for di-alkylation to occur, leading to the formation of quaternary ammonium (B1175870) salts, or for alkylation to occur at undesired positions.

In reductive amination steps, the formation of byproducts can occur if the imine intermediate undergoes undesired reactions before reduction. For instance, polymerization or hydrolysis of the imine can compete with the desired reduction to the amine.

During cyclization reactions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of linear dimers or polymers instead of the cyclic piperazine product. The success of the intramolecular pathway is often dependent on reaction conditions such as concentration (high dilution favors intramolecular reactions).

Potential competing pathways in piperazine synthesis include:

Intermolecular Condensation: Leading to the formation of linear oligomers or polymers.

Racemization: Loss of stereochemical integrity at the chiral center under harsh reaction conditions (e.g., high temperatures or strongly basic/acidic environments).

Incomplete Cyclization: Resulting in the isolation of the acyclic precursor.

Kinetic Investigations and Rate-Determining Steps

Kinetic studies are crucial for understanding the reaction mechanism and optimizing reaction conditions. While specific kinetic data for the synthesis of this compound is not extensively reported in the provided literature, general principles of the involved reaction types can be applied.

For a typical intramolecular cyclization reaction, the rate can be expressed as: Rate = k [Acyclic Precursor]

Where 'k' is the rate constant. The rate of this unimolecular reaction is dependent on the concentration of the acyclic precursor.

Factors that can influence the reaction kinetics include:

Catalyst Concentration: In catalyzed reactions, the rate is often proportional to the catalyst concentration.

Temperature: Increasing the temperature generally increases the reaction rate, but can also promote side reactions.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate.

In the case of palladium-catalyzed cyclizations, the rate-determining step could be the oxidative addition of the substrate to the palladium catalyst or the reductive elimination of the product from the metal center. Detailed kinetic studies, such as reaction progress monitoring using techniques like NMR or HPLC, would be necessary to elucidate the precise rate-determining step for the synthesis of this compound.

Computational and Theoretical Studies of 2r 2 Ethyl 1 Methylpiperazine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Energetics)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like (2R)-2-ethyl-1-methylpiperazine. These methods provide insights into the fundamental properties of the molecule, which are crucial for understanding its behavior and reactivity.

DFT calculations can be used to determine the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. For instance, in related piperazine (B1678402) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to accurately reproduce experimental geometric parameters. nih.gov This level of theory can also be applied to this compound to obtain a detailed three-dimensional structure.

Furthermore, DFT is instrumental in analyzing the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability; a larger gap suggests higher stability and lower reactivity. For similar piperazine structures, HOMO and LUMO analysis has been used to understand charge transfer within the molecule. muni.cz

The molecular electrostatic potential (MEP) is another valuable property derived from DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. nih.govmuni.cz For this compound, the nitrogen atoms of the piperazine ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of a Representative Piperazine Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.0 eV
Dipole Moment1.8 D

Note: The values in this table are illustrative and based on typical calculations for similar piperazine compounds. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can identify the most stable conformations and the energetic barriers between them. nih.gov

The piperazine ring can adopt several conformations, including chair, boat, and twist-boat forms. The substituents on the ring, in this case, the ethyl and methyl groups, will influence the relative stability of these conformations. For 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov In the case of this compound, the ethyl group at the C2 position is likely to preferentially occupy the axial position to minimize steric hindrance.

MD simulations can also reveal the presence of intramolecular interactions, such as hydrogen bonds, that can further stabilize certain conformations. nih.gov While this compound itself lacks a hydrogen bond donor, this type of analysis is crucial for understanding its interactions with other molecules. The conformational preferences determined by MD simulations are critical for understanding how the molecule binds to biological targets. nih.govnih.gov

Table 2: Relative Energies of Piperazine Ring Conformations

ConformationRelative Energy (kcal/mol)
Chair0.0
Twist-Boat5.5
Boat6.5

Note: These are general relative energies for the parent piperazine ring. The presence of substituents on this compound will alter these values.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: Density Functional Theory (DFT) is a widely used method for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The accuracy of these predictions can be very high, with mean absolute errors (MAE) often less than 0.2 ppm for ¹H and 2 ppm for ¹³C when using appropriate levels of theory and considering conformational isomers. nih.gov For this compound, predicting the chemical shifts of the protons and carbons on the piperazine ring and the ethyl and methyl substituents can aid in the assignment of experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for such calculations. mdpi.com

Vibrational Frequencies: The vibrational spectrum of a molecule, typically measured using Infrared (IR) and Raman spectroscopy, provides a fingerprint based on its molecular vibrations. DFT calculations can predict these vibrational frequencies. nih.govresearchgate.net The calculated frequencies are often scaled to better match experimental data. This analysis helps in assigning the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretches, C-N stretches, and ring deformations. nih.govnist.gov For this compound, this would involve identifying the characteristic vibrations of the piperazine ring, the ethyl group, and the methyl group.

Table 3: Predicted and Experimental Vibrational Frequencies for a Piperazine Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503486
C-H Stretch (asymmetric)29802975
C-H Stretch (symmetric)29102905
C-N Stretch11501145

Note: This table presents illustrative data for a related piperazine. Specific calculations are required for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and kinetics. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy.

For a molecule like this compound, reaction pathway modeling could be applied to understand its synthesis or its metabolic degradation. For example, the synthesis might involve the alkylation of a piperazine precursor. nih.gov Computational modeling could help to understand the regioselectivity of this reaction and the factors influencing the stereochemical outcome.

Transition state analysis provides the geometry of the transition state and its energetic properties. This information is crucial for understanding the feasibility of a reaction and for designing catalysts or reaction conditions that can lower the activation energy and improve the reaction rate and selectivity. nih.gov

Molecular Docking and Ligand-Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in medicinal chemistry for understanding how a ligand, such as this compound, might interact with a biological target like a receptor or enzyme.

The focus of this analysis is on the chemical interactions at the binding site. Docking studies can identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. nih.govresearchgate.net For this compound, the nitrogen atoms could act as hydrogen bond acceptors, while the ethyl and methyl groups could engage in hydrophobic interactions.

The results of docking simulations are often scored to estimate the binding affinity. This information can guide the design of new molecules with improved binding properties. It is important to note that while docking can predict binding modes and affinities, it does not provide information on the biological outcome of this binding. nih.gov Studies on similar piperazine-containing compounds have successfully used molecular docking to understand their binding to targets like the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

Applications of 2r 2 Ethyl 1 Methylpiperazine in Advanced Chemical Synthesis and Materials Science

As Chiral Auxiliaries in Asymmetric Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer. google.com The auxiliary guides the approach of reagents to a prochiral center, and after the transformation, it is typically cleaved and can often be recovered for reuse. nih.gov Well-known examples of chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphor-derived sultams. researchgate.net

While the synthesis of various chiral piperazines has been documented, with methods including resolution with chiral reagents and synthesis from the chiral pool, there is a notable absence of published research demonstrating the use of (2R)-2-ethyl-1-methylpiperazine as a chiral auxiliary in asymmetric organic synthesis. rsc.orgresearchgate.net

As Organocatalysts and Chiral Ligands for Metal-Catalyzed Reactions

Chiral piperazine (B1678402) derivatives are a significant class of compounds in catalysis. rsc.org They can function as organocatalysts, where the chiral amine scaffold can activate substrates and facilitate stereoselective bond formation. nih.gov Additionally, they are widely used as chiral ligands that coordinate to a metal center, influencing its catalytic activity and inducing enantioselectivity in a vast range of transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. nih.govmdpi.comacs.org The electronic and steric properties of the piperazine ligand are crucial for the efficiency and selectivity of the metal complex. rsc.orgresearchgate.net

Despite the extensive research into chiral piperazine-based ligands and catalysts, specific studies detailing the application of this compound as either an organocatalyst or a chiral ligand for metal-catalyzed reactions are not prominently featured in the current scientific literature. A review of recent advances in piperazine-based ligands does not specifically mention this compound. rsc.org

As Chiral Building Blocks for Complex Organic Architectures (e.g., Bicyclic Systems, Macrocycles)

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex molecules, including natural products and pharmaceuticals. chemrxiv.org The piperazine nucleus is considered a "privileged structure" and is a key component in many biologically active compounds. rsc.orgnih.gov The synthesis of complex architectures like macrocycles and bicyclic systems often relies on robust and efficient methods. nih.govmdpi.com Piperazine units can be incorporated into macrocyclic frameworks for various applications, including the development of therapeutic agents. nih.gov

While general strategies for the synthesis of piperazine-containing macrocycles and bicyclic compounds are established nih.govsigmaaldrich.com, there is a lack of specific examples in the literature where this compound is explicitly used as a chiral building block for the construction of such complex organic architectures.

In Supramolecular Chemistry and Host-Guest Systems (e.g., Chiral Recognition)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A key area within this field is host-guest chemistry, where a larger host molecule can selectively bind a smaller guest molecule. When the host is chiral, it can exhibit enantioselective recognition of chiral guests. This principle is fundamental to developing systems for chiral separation and sensing.

Currently, there is no available research that specifically describes the use of this compound in the context of supramolecular chemistry or as a component in host-guest systems for chiral recognition.

Development of Chiral Analytical Probes and Sensors

Chiral analytical probes and sensors are designed to detect and quantify enantiomers, which is crucial in fields such as pharmacology and materials science. mdpi.com These systems often rely on a chiral selector that interacts differently with the two enantiomers of an analyte, producing a measurable signal, such as a change in fluorescence or an electrochemical response.

The scientific literature does not currently contain reports on the development or application of this compound in the design of chiral analytical probes or sensors.

Advanced Spectroscopic Characterization Techniques for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and conformational dynamics of molecules in solution. For (2R)-2-ethyl-1-methylpiperazine, NMR studies, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, are critical for assigning the chemical shifts of all proton and carbon atoms.

Variable temperature (VT) NMR spectroscopy offers deeper insight into the conformational equilibria of the piperazine (B1678402) ring. researchgate.net The piperazine ring typically exists in a chair conformation, but can undergo ring inversion. In substituted piperazines, the substituents can adopt either axial or equatorial positions, leading to different conformers with varying energies. VT-NMR allows for the study of the kinetics of this ring inversion and the determination of the thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) associated with the conformational exchange. researchgate.net For instance, in related chiral piperazine systems, VT-NMR has been used to determine the rotational barriers of substituent groups, which is crucial for understanding reaction stereoselectivity. researchgate.net Computational methods are often used in conjunction with experimental NMR data to calculate the Boltzmann weighted average of conformer energies, providing a more accurate picture of the molecule's behavior in solution. sjsu.edu The diastereotopic nature of protons adjacent to the chiral center (e.g., the methylene (B1212753) protons of the ethyl group and at the C3, C5, and C6 positions of the piperazine ring) can be unequivocally identified and assigned using advanced NMR techniques, further confirming the structure. sjsu.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Piperazines Note: This table provides expected chemical shift ranges. Actual values for this compound would require experimental determination.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃ 2.2 - 2.8 40 - 50
Ring CH₂ 2.0 - 3.5 45 - 60
Ring CH (chiral center) 2.5 - 4.0 50 - 65
Ethyl CH₂ 1.2 - 1.8 20 - 30

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of connectivity, bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. nih.govrsc.org

For this compound, a successful single-crystal XRD analysis would yield a detailed crystallographic information file (CIF). This file contains the atomic coordinates, unit cell dimensions, and space group of the crystal. From this data, the chair conformation of the piperazine ring would be confirmed, and the precise orientation (axial or equatorial) of the ethyl and methyl substituents would be determined. The analysis provides unequivocal confirmation of the R configuration at the C2 stereocenter. While XRD is a powerful tool, its primary limitation is the requirement of a suitable single crystal, which can sometimes be challenging to grow. researchgate.net In cases where single crystals are unobtainable, X-ray powder diffraction (XRPD) can sometimes be used to determine the crystal structure of organic molecules. rsc.org

Table 2: Key Parameters Obtained from X-ray Crystallography

Parameter Description Significance for this compound
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. Defines the basic packing arrangement of the molecules in the solid state.
Space Group The set of symmetry operations that describe the crystal's symmetry. Provides insight into the packing and intermolecular interactions.
Atomic Coordinates The x, y, and z positions of each atom in the unit cell. Allows for the calculation of exact bond lengths, bond angles, and torsion angles.

| Flack Parameter | A value used to determine the absolute structure of a chiral crystal. | Unambiguously confirms the (R) or (S) configuration at the chiral center. |

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Absolute Configuration Confirmation

Chiroptical spectroscopic methods are essential, non-destructive techniques used to investigate the stereochemical properties of chiral molecules. researchgate.net These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. The primary techniques include Optical Rotation (OR), Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). researchgate.netnih.gov

For this compound, measuring the specific rotation at a single wavelength (e.g., the sodium D-line) can confirm that the molecule is chiral and optically active. However, to determine the absolute configuration, experimental ECD or VCD spectra are typically measured and compared with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers. researchgate.netnih.gov A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer provides strong evidence for the assignment of the absolute configuration. nih.gov This combination of experimental measurement and theoretical prediction has become a powerful and reliable method for stereochemical assignment in chiral molecules, including pharmaceuticals and natural products. researchgate.netnih.gov

Advanced Mass Spectrometry for Complex Derivatization Analysis and Mechanistic Studies

Advanced mass spectrometry (MS) techniques, often coupled with chromatographic separation methods (e.g., GC-MS or LC-MS), are indispensable for the characterization of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent molecule and its fragments.

MS is particularly useful for analyzing derivatives of the parent compound. For example, if this compound were to be used in a multi-step synthesis, MS could be used to identify intermediates and byproducts. Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. By analyzing the fragments, one can deduce the connectivity of the molecule and gain insights into the relative stability of different bonds. This is valuable for confirming the structure of derivatives and for studying reaction mechanisms where the piperazine moiety is modified. For instance, the fragmentation pathways can help distinguish between isomers and provide clues about the site of derivatization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-ethyl-1-methylpiperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution or reductive amination. For example, ethylation of 1-methylpiperazine precursors using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is a key step. Solvent polarity (e.g., DMF vs. ethanol) and temperature control are critical to minimize side reactions like over-alkylation. Yield optimization often requires stoichiometric balancing of reactants and catalyst screening (e.g., palladium for cross-coupling steps) .
  • Structural Confirmation : Post-synthesis characterization employs IR spectroscopy (C-N stretch at ~1,100 cm⁻¹), ¹H/¹³C NMR (distinct ethyl group signals: δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂), and GC-MS for purity assessment .

Q. How does the stereoelectronic profile of this compound influence its reactivity?

  • Methodological Answer : The (2R)-configuration introduces steric hindrance near the ethyl group, affecting nucleophilic attack sites. Computational studies (e.g., DFT) can map electron density distribution, revealing preferential reactivity at the less hindered nitrogen. Substituent effects are validated via comparative kinetics with analogs like 1-(2-methoxyethyl)piperazine, where electron-donating groups reduce electrophilicity .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be resolved, and what chiral separation methods are most effective?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak AD-H (amylose-based) with hexane:isopropanol (90:10) mobile phase resolves enantiomers. Alternatively, diastereomeric salt formation with tartaric acid derivatives achieves >99% ee. Polarimetry and circular dichroism (CD) validate optical purity .

Q. What structure-activity relationship (SAR) insights exist for this compound derivatives in modulating biological targets?

  • Methodological Answer : SAR studies compare ethyl/methyl substitution patterns against receptor binding. For example, replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces affinity for serotonin receptors but enhances selectivity for σ-1 receptors. Molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) quantify these effects .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Low-level impurities (e.g., N-oxide byproducts) are detected via UPLC-MS/MS with electrospray ionization (ESI+). Method validation follows ICH Q2(R1) guidelines, ensuring sensitivity (LOQ <0.1%). Deuterated internal standards (e.g., d₃-ethyl analogs) correct matrix effects .

Q. What mechanistic pathways explain the pro-apoptotic activity of this compound derivatives in cancer models?

  • Methodological Answer : In vitro assays (e.g., SH-SY5Y neuroblastoma cells) show dose-dependent apoptosis via p53 nuclear accumulation, confirmed by immunoblotting and siRNA knockdown. ROS generation (measured via DCFH-DA fluorescence) and mitochondrial membrane depolarization (JC-1 assay) are secondary mechanisms. Mutant p53 cell lines (e.g., MDA-MB-231) serve as negative controls .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.